Methyl 2-chloro-4-(diethoxymethyl)pyridine-3-carboxylate
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Overview
Description
Methyl 2-chloro-4-(diethoxymethyl)pyridine-3-carboxylate is a chemical compound that belongs to the pyridine family. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and organic synthesis. This compound is particularly interesting due to its unique structure, which includes a chloro group, a diethoxymethyl group, and a carboxylate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-4-(diethoxymethyl)pyridine-3-carboxylate typically involves the reaction of 2-chloro-4-(diethoxymethyl)pyridine with methyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-4-(diethoxymethyl)pyridine-3-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation to form pyridine N-oxides or reduction to form dihydropyridines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic Substitution: Substituted pyridine derivatives.
Hydrolysis: 2-chloro-4-(diethoxymethyl)pyridine-3-carboxylic acid.
Oxidation: Pyridine N-oxides.
Reduction: Dihydropyridines.
Scientific Research Applications
Methyl 2-chloro-4-(diethoxymethyl)pyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-4-(diethoxymethyl)pyridine-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chloro and diethoxymethyl groups can enhance its binding affinity to molecular targets, making it a valuable compound in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-chloro-4-(methoxymethyl)pyridine-3-carboxylate
- Methyl 2-chloro-4-(ethoxymethyl)pyridine-3-carboxylate
- Methyl 2-chloro-4-(propoxymethyl)pyridine-3-carboxylate
Uniqueness
Methyl 2-chloro-4-(diethoxymethyl)pyridine-3-carboxylate is unique due to the presence of the diethoxymethyl group, which can influence its reactivity and binding properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C12H16ClNO4 |
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Molecular Weight |
273.71 g/mol |
IUPAC Name |
methyl 2-chloro-4-(diethoxymethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C12H16ClNO4/c1-4-17-12(18-5-2)8-6-7-14-10(13)9(8)11(15)16-3/h6-7,12H,4-5H2,1-3H3 |
InChI Key |
XMTYXFNHWIITHN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C1=C(C(=NC=C1)Cl)C(=O)OC)OCC |
Origin of Product |
United States |
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